molecular formula C8H10N4O2S B12645125 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one CAS No. 6278-98-4

8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one

Cat. No.: B12645125
CAS No.: 6278-98-4
M. Wt: 226.26 g/mol
InChI Key: UFOHBUIUBZVDKC-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is a heterocyclic compound with a purine base structure This compound is characterized by the presence of a hydroxyethylsulfanyl group at the 8th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one typically involves the reaction of purine derivatives with 2-mercaptoethanol. The reaction is catalyzed by acids or bases, depending on the desired reaction conditions. For instance, the reaction can be carried out in the presence of trimethylchlorosilane to facilitate the formation of the hydroxyethylsulfanyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehydroxylated products.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. This compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one is unique due to its purine base structure, which is a key component of nucleic acids. This makes it particularly interesting for research in genetics and molecular biology.

Properties

CAS No.

6278-98-4

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-2-methyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H10N4O2S/c1-4-9-6-5(7(14)10-4)11-8(12-6)15-3-2-13/h13H,2-3H2,1H3,(H2,9,10,11,12,14)

InChI Key

UFOHBUIUBZVDKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC(=N2)SCCO

Origin of Product

United States

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